1-Benzylazetidine-2-carboxamide
CAS No.: 40432-40-4
Cat. No.: VC2030842
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40432-40-4 |
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Molecular Formula | C11H14N2O |
Molecular Weight | 190.24 g/mol |
IUPAC Name | 1-benzylazetidine-2-carboxamide |
Standard InChI | InChI=1S/C11H14N2O/c12-11(14)10-6-7-13(10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14) |
Standard InChI Key | NYSSYUHBYRIDQA-UHFFFAOYSA-N |
SMILES | C1CN(C1C(=O)N)CC2=CC=CC=C2 |
Canonical SMILES | C1CN(C1C(=O)N)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
1-Benzylazetidine-2-carboxamide (CAS: 40432-40-4) is a heterocyclic organic compound with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . Its structure features a four-membered azetidine ring containing one nitrogen atom, with a benzyl group attached to the nitrogen and a carboxamide functional group (-C(=O)NH₂) at the second position of the ring . This structural arrangement contributes to its unique chemical and potential biological properties.
Physical and Chemical Properties
The compound exhibits distinctive physicochemical characteristics that influence its behavior in chemical reactions and biological systems. Table 1 summarizes the key physicochemical properties of 1-Benzylazetidine-2-carboxamide.
Table 1: Physicochemical Properties of 1-Benzylazetidine-2-carboxamide
The presence of both the benzyl group and the carboxamide functionality contributes to the compound's solubility profile, with the hydrophobic benzyl group enhancing lipophilicity while the polar carboxamide group facilitates hydrogen bonding and interaction with polar solvents . These properties make 1-Benzylazetidine-2-carboxamide suitable for various chemical transformations and potential biological applications.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 1-Benzylazetidine-2-carboxamide, ranging from direct synthesis to biotransformation methods. These diverse methodologies offer researchers flexibility in accessing this compound for various applications.
Conventional Synthesis
One common synthetic approach involves the reaction of 1-benzylazetidine with a suitable carboxylating agent under controlled conditions. This methodology typically requires precise control of reaction parameters to achieve good yields and purity. The process generally begins with the preparation of the azetidine core structure, followed by nitrogen benzylation and subsequent carboxamide formation.
Biotransformation Methods
Biotransformation represents an environmentally friendly and stereoselective approach to synthesizing 1-Benzylazetidine-2-carboxamide. Research by Rhodococcus erythropolis AJ270 whole cell catalysts has demonstrated efficient and enantioselective biotransformation of racemic 1-benzylazetidine-2-carbonitriles to the corresponding azetidine-2-carboxylic acids and amide derivatives with excellent yields and enantiomeric excess (ee) values up to >99.5% . This approach utilizes:
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A very active but virtually non-enantioselective nitrile hydratase
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A highly R-enantioselective amidase in microbial whole cells
The biotransformation reactions are typically conducted in neutral aqueous buffer at 30°C, making this approach environmentally sustainable and efficient .
Stereoselective Synthesis
For applications requiring stereospecific forms of 1-Benzylazetidine-2-carboxamide, researchers have developed methods for the preparation of optically active derivatives. These approaches often utilize:
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Base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via formation of N-borane complexes
The synthesis of optically active forms is particularly important for pharmaceutical applications where specific stereochemistry is crucial for biological activity.
Applications in Research and Industry
1-Benzylazetidine-2-carboxamide demonstrates versatility across multiple research domains and industrial applications, owing to its unique structural features and reactivity profile.
Pharmaceutical Development
The compound serves as a valuable building block in pharmaceutical synthesis, particularly in the development of novel analgesics and anti-inflammatory agents . Its azetidine framework contributes to its utility as:
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A scaffold for developing bioactive compounds
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A precursor to more complex pharmaceutical intermediates
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A structural element capable of enhancing pharmacokinetic properties of drug candidates
The nitrogen heterocycle and carboxamide functionality provide sites for further derivatization, enabling the creation of diverse chemical libraries for drug discovery programs .
Organic Synthesis
In the field of organic chemistry, 1-Benzylazetidine-2-carboxamide is employed as a versatile intermediate for creating complex molecules . Its application in organic synthesis includes:
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Serving as a substrate for nucleophilic ring-opening reactions of azetidiniums for preparing α,γ-diamino, α-phenoxy-γ-amino, and α-cyano-γ-amino carboxamides
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Participating in intramolecular CuI-catalyzed cross-coupling reactions for synthesizing azetidine-fused heterocycles
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Functioning as a precursor in the development of conformationally constrained peptide analogs
These applications highlight the synthetic utility of this compound in accessing structurally diverse chemical entities.
Biochemical Research
In biochemical research, 1-Benzylazetidine-2-carboxamide is utilized in studies exploring enzyme interactions and metabolic pathways . This application is particularly valuable for:
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Understanding structure-activity relationships in enzyme systems
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Developing enzyme inhibitors as potential therapeutic agents
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Probing biochemical mechanisms relevant to disease states
Conformational analysis by ¹H NMR studies has revealed that some active 2-carbamoyl azetidine derivatives exhibit low conformational flexibility due to the formation of reverse γ-turns, stabilized through intramolecular hydrogen bonding . This structural feature may contribute to their biological activities and makes them valuable as γ-turn inducers in peptide chemistry.
Biological Activity and Medicinal Chemistry
The biological profile of 1-Benzylazetidine-2-carboxamide and related derivatives underscores their potential in medicinal chemistry applications and drug development.
Structural Features Related to Bioactivity
The azetidine framework present in 1-Benzylazetidine-2-carboxamide is often associated with bioactive compounds . The four-membered ring introduces conformational constraints that can lead to:
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Enhanced receptor selectivity
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Improved metabolic stability
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Modified pharmacokinetic profiles
Research indicates that the combination of the azetidine scaffold with the carboxamide functionality can confer unique biological properties, making this compound class interesting for pharmaceutical research .
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving azetidine-containing dipeptides have provided insights into how structural modifications affect biological activity . These studies reveal that:
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The conformational rigidity imposed by the azetidine ring can lead to specific biological responses
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Low conformational flexibility due to intramolecular hydrogen bonding may play a role in antiviral activity
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Chemical modifications at the carboxamide group can modulate hydrophobic character and influence biological properties
For example, research has shown that incorporating different alkyl groups at the C-terminal carboxamide can generate derivatives with enhanced hydrophobic character, potentially improving membrane permeability and biological activity .
Chemical Reactivity and Transformations
The chemical versatility of 1-Benzylazetidine-2-carboxamide enables various transformations that expand its utility in organic synthesis and medicinal chemistry.
Ring Opening Reactions
The strained four-membered azetidine ring in 1-Benzylazetidine-2-carboxamide makes it susceptible to ring-opening reactions, which can be leveraged for the synthesis of diverse linear compounds. Nucleophilic ring-opening reactions of azetidiniums derived from chiral azetidine-2-carboxamide derivatives can produce:
These transformations provide access to acyclic compounds with defined stereochemistry, which are valuable building blocks for further synthetic elaboration.
Functional Group Transformations
The carboxamide functionality in 1-Benzylazetidine-2-carboxamide can undergo various transformations, including:
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Hydrolysis to form carboxylic acids
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Reduction to form amines
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Dehydration to form nitriles
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Conversion to other carbonyl derivatives
These reactions expand the chemical diversity accessible from this compound and enable the preparation of tailored derivatives for specific applications.
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